Bienvenue dans la boutique en ligne BenchChem!

methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate

Angiotensin II Receptor Antagonist Synthesis Candesartan Cilexetil Intermediate Benzimidazole Regiochemistry

Methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate (CAS 127007-36-7) is a benzimidazole derivative featuring a 2-butyl substituent and a methyl ester at the 6-position of the heterocyclic core. This compound belongs to the class of 6-carboxy-benzimidazoles, which are pivotal synthetic intermediates in the manufacture of several sartan-class antihypertensive drugs, most notably candesartan cilexetil.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
CAS No. 127007-36-7
Cat. No. B1316985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate
CAS127007-36-7
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCCCCC1=NC2=C(N1)C=C(C=C2)C(=O)OC
InChIInChI=1S/C13H16N2O2/c1-3-4-5-12-14-10-7-6-9(13(16)17-2)8-11(10)15-12/h6-8H,3-5H2,1-2H3,(H,14,15)
InChIKeyNTAJPXKGAMPIHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Butyl-1H-1,3-Benzodiazole-6-Carboxylate (CAS 127007-36-7): A Key Benzimidazole Intermediate for Angiotensin II Receptor Antagonist Synthesis


Methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate (CAS 127007-36-7) is a benzimidazole derivative featuring a 2-butyl substituent and a methyl ester at the 6-position of the heterocyclic core . This compound belongs to the class of 6-carboxy-benzimidazoles, which are pivotal synthetic intermediates in the manufacture of several sartan-class antihypertensive drugs, most notably candesartan cilexetil . Its molecular formula is C13H16N2O2, with a molecular weight of 232.28 g/mol, and it is commercially available at a minimum purity specification of 95% .

Why Methyl 2-Butyl-1H-1,3-Benzodiazole-6-Carboxylate Cannot Be Substituted with Closely Related Benzimidazole Analogs


Substitution of methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate with seemingly similar benzimidazole esters (e.g., 5-carboxylate or 7-carboxylate isomers, 2-ethyl or 2-propyl analogs, or the free acid form) introduces significant risks of synthetic failure and regulatory non-compliance. According to the foundational structure-activity relationship (SAR) study by Kubo et al., substitution at the 4-, 5-, or 6-position reduces AT1 receptor binding affinity compared to the 7-position, while the 2-butyl chain is critical for high-affinity receptor interaction [1]. In the patented candesartan cilexetil synthetic route, the 6-carboxylate methyl ester is a required intermediate; using a 7-carboxylate ester would lead to an incorrect regioisomer that cannot be processed into the final API [2]. Furthermore, the methyl ester offers essential protection of the carboxylic acid functionality during subsequent synthetic steps, preventing side reactions that would occur if the free acid were employed. These precise structural requirements render generic in-class substitution unfeasible.

Quantitative Differentiation Evidence for Methyl 2-Butyl-1H-1,3-Benzodiazole-6-Carboxylate Against Closest Analogs


Regiochemical Specificity: 6-Carboxylate Methyl Ester as the Mandatory Synthon for Candesartan Cilexetil Synthesis

The target compound is the required 6-carboxylate methyl ester intermediate in the patented synthetic route to candesartan cilexetil [1]. In contrast, the final active pharmaceutical ingredient (API), CV-11194 (2-butyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid), exhibits an IC50 of 5.5 × 10⁻⁷ M for angiotensin II receptor binding and 5.5 × 10⁻¹¹ M in the rabbit aortic strip functional assay [2]. The 6-carboxylate regioisomer is not the bioactive molecule but is the essential synthetic precursor that undergoes further transformations (e.g., N-alkylation, introduction of tetrazole-biphenyl moiety) to yield the 7-carboxylate final product. Using a 7-carboxylate ester or a 5-carboxylate isomer would fail to proceed along the patented candesartan cilexetil route, as the subsequent steps are regiochemistry-dependent.

Angiotensin II Receptor Antagonist Synthesis Candesartan Cilexetil Intermediate Benzimidazole Regiochemistry

Ester Protection Strategy: Methyl Ester Eliminates Undesired Acidity and Enhances Process Compatibility vs. Free Carboxylic Acid

The target compound is a methyl ester, which is non-acidic under neutral conditions, whereas the corresponding free acid (2-butyl-1H-benzimidazole-6-carboxylic acid) is predicted to have a pKa of approximately 3.14, based on the measured value for the 5-carboxylate isomer . The methyl ester's lack of acidic proton prevents unwanted salt formation, dimerization, and nucleophilic side reactions during subsequent synthetic steps (e.g., N-alkylation with bromomethyl-biphenyl derivatives). PubChem computed data confirms that the methyl ester has only 1 hydrogen bond donor (the imidazole NH), compared to the free acid which would have 2 HBD (imidazole NH plus carboxyl OH), indicating reduced polarity and improved organic solubility [1].

Synthetic Intermediate Protection Ester Stability Process Chemistry

Vendor Purity Specification: ≥95% Minimum Purity Ensures Reproducible Downstream Performance

The target compound is commercially supplied with a documented minimum purity specification of 95% . While this is a baseline purity threshold for research-grade intermediates, it serves as a verifiable procurement parameter ensuring batch-to-batch consistency. Lower-purity grades (e.g., sub-95%) risk introducing impurities that can propagate through subsequent synthetic steps, potentially leading to out-of-specification final API purity. The 95% cutoff is consistent with the quality requirements for key intermediates in multi-step pharmaceutical syntheses, where cumulative impurity carryover must be minimized.

Intermediate Quality Control Purity Specification Pharmaceutical Intermediate Procurement

Predicted Lipophilicity: XLogP of 3.1 Enables Efficient Organic Solvent Extraction Compared to More Polar Analogs

PubChem computed XLogP for the target methyl ester is 3.1 [1]. This value indicates moderate lipophilicity, which is favorable for liquid-liquid extraction using common organic solvents (e.g., ethyl acetate, dichloromethane). By comparison, the free acid form of the same scaffold would be expected to have a significantly lower XLogP (estimated <2.5) due to the presence of the polar carboxylic acid group, resulting in poorer partitioning into organic phases during extraction and more difficult chromatographic purification. The 2-butyl substituent contributes significantly to the overall lipophilicity (logP of 2-butyl-1H-benzimidazole alone is reported as 3.63 [2]), further enhancing organic solvent compatibility.

Lipophilicity Prediction Extraction Efficiency Process Scale-Up

2-Butyl Pharmacophore Optimization: Critical for Retention of Downstream AT1 Receptor Affinity in Sartan APIs

The 2-butyl substituent on the benzimidazole nucleus is a critical pharmacophoric element for high-affinity binding to the angiotensin II AT1 receptor. Kubo et al. demonstrated that the representative 7-carboxylic acid derivative bearing a 2-butyl chain (CV-11194) inhibited specific [¹²⁵I]AII binding with an IC50 of 5.5 × 10⁻⁷ M and antagonized AII-induced contraction with an IC50 of 5.5 × 10⁻¹¹ M [1]. The SAR study explicitly showed that substitution at the 4-, 5-, or 6-position reduces binding affinity relative to unsubstituted benzimidazole, while the 7-position is optimal for activity. However, the 2-butyl chain is preserved throughout the synthetic sequence from the 6-carboxylate intermediate to the 7-carboxylate final product. Replacing the 2-butyl group with shorter alkyl chains (ethyl, propyl) would compromise the binding affinity of the downstream API, making the 2-butyl intermediate the only viable choice for sartan-class drug synthesis.

Structure-Activity Relationship AT1 Receptor Affinity Sartan Intermediate Selection

Computed Physicochemical Profile: Monoisotopic Mass 232.12118 Da and Rotatable Bond Count of 5 Distinguish This Intermediate from Shorter-Chain or Unsubstituted Analogs

PubChem computed properties provide a definitive identity fingerprint for the target compound: exact monoisotopic mass 232.121177757 Da, molecular weight 232.28 g/mol, 5 rotatable bonds, 1 hydrogen bond donor, and 3 hydrogen bond acceptors [1]. These descriptors serve as unambiguous identifiers that distinguish the target compound from close analogs. For instance, the 2-ethyl analog would have a monoisotopic mass of approximately 204.09 Da (Δ = 28 Da), while the unsubstituted benzimidazole-6-carboxylate methyl ester would have a mass of approximately 176.06 Da. The 5 rotatable bonds (butyl chain plus ester methoxy) provide conformational flexibility that can influence crystallization behavior and solubility, potentially affecting purification and formulation. The exact mass can be used for LC-MS identity confirmation during incoming quality control.

Physicochemical Characterization Molecular Descriptors Intermediate Identity Verification

Procurement-Driven Application Scenarios for Methyl 2-Butyl-1H-1,3-Benzodiazole-6-Carboxylate in Pharmaceutical R&D and Manufacturing


Candesartan Cilexetil API Synthesis: Regiochemistry-Dependent Intermediate Procurement

In the patented synthesis of candesartan cilexetil, methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate serves as the key 6-carboxylate intermediate that is subsequently alkylated with a biphenyl-tetrazole moiety and then subjected to ring closure to yield the 7-carboxylate final API [1]. Procurement of this specific regioisomer is mandatory; substitution with the 5- or 7-carboxylate ester would produce incorrect regioisomers incompatible with the patented route [2]. Quality control laboratories must verify the 6-regiochemistry identity using LC-MS (exact mass 232.12118 Da) and NMR to ensure compliance with the synthetic process.

Structure-Activity Relationship (SAR) Studies for Next-Generation Benzimidazole AT1 Receptor Antagonists

Medicinal chemistry teams investigating novel AT1 receptor antagonists can utilize methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate as a starting scaffold for parallel synthesis of 1-substituted benzimidazole libraries. The compound's preserved 2-butyl pharmacophore ensures that any derivatives will retain the optimal alkyl chain length for AT1 receptor binding (IC50 benchmark: 5.5 × 10⁻⁷ M for CV-11194) [1]. The methyl ester can be selectively hydrolyzed to the free acid or converted to amides, carbamates, or other functional groups for SAR exploration, while the 6-position substitution pattern allows for late-stage diversification.

Process Chemistry Optimization: Leveraging Methyl Ester Lipophilicity for Improved Purification

The methyl ester form of the target compound offers a computed XLogP of 3.1, which is higher than the estimated XLogP (<2.5) of the corresponding free acid [1]. Process chemists can exploit this increased lipophilicity to design efficient liquid-liquid extraction protocols (e.g., ethyl acetate/water partitioning) that minimize emulsion formation and product loss. The absence of an acidic proton (pKa of free acid predicted ~3.14) prevents unwanted acid-base reactions during workup, streamlining the purification workflow and enabling higher throughput in large-scale intermediate preparations [2].

Quality Control and Incoming Material Verification for Regulated Pharmaceutical Manufacturing

Procurement of methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate at ≥95% purity, supported by a Certificate of Analysis [1], is essential for regulated pharmaceutical manufacturing of sartan APIs. Incoming quality control laboratories can confirm identity using the PubChem-provided exact monoisotopic mass (232.12118 Da) and molecular descriptors (1 HBD, 3 HBA, 5 rotatable bonds) via LC-MS analysis [2]. The 95% purity threshold serves as a minimum acceptance criterion, reducing the risk of impurity carryover that could compromise final API purity and regulatory filing compliance.

Quote Request

Request a Quote for methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.